molecular formula C12H12N2O3S2 B2689681 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide CAS No. 352706-00-4

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2689681
CAS No.: 352706-00-4
M. Wt: 296.36
InChI Key: IXYYBELPQCLWCW-UHFFFAOYSA-N
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Description

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide is a chemical compound with a complex structure that includes a benzo[d]thiazole ring, a cyclopropane carboxamide group, and a methylsulfonyl substituent

Preparation Methods

The synthesis of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or DMF (dimethylformamide) under inert atmosphere .

Chemical Reactions Analysis

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research indicates its potential use in anti-inflammatory and anticancer therapies.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of inflammatory mediators or disruption of cancer cell proliferation .

Comparison with Similar Compounds

Similar compounds to N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide include:

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S2/c1-19(16,17)8-4-5-9-10(6-8)18-12(13-9)14-11(15)7-2-3-7/h4-7H,2-3H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYYBELPQCLWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101326440
Record name N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195715
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

352706-00-4
Record name N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101326440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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